molecular formula C9H6BrF3O2 B2476345 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone CAS No. 1616930-97-2

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B2476345
CAS No.: 1616930-97-2
M. Wt: 283.044
InChI Key: FCJLJYCDCPQXQW-UHFFFAOYSA-N
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Description

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone is a substituted acetophenone derivative featuring a bromine atom at the 5-position and a trifluoromethoxy (-OCF₃) group at the 2-position of the phenyl ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound’s lipophilicity and metabolic stability compared to hydroxyl or methoxy analogs .

Properties

IUPAC Name

1-[5-bromo-2-(trifluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-5(14)7-4-6(10)2-3-8(7)15-9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJLJYCDCPQXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride Synthesis

5-Bromo-2-(trifluoromethoxy)benzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acyl chloride. Excess SOCl₂ is removed via distillation to prevent side reactions.

Typical Protocol:

  • Reagent: SOCl₂ (3 eq)
  • Solvent: Toluene
  • Temperature: 70°C, 4 h
  • Conversion: >95%

Weinreb Amide Formation

The acyl chloride is treated with N,O-dimethylhydroxylamine hydrochloride in the presence of triethylamine (Et₃N) to generate the Weinreb amide. This intermediate stabilizes the carbonyl group, preventing over-addition during subsequent Grignard reactions.

Reaction Parameters:

  • Solvent: Dichloromethane (DCM)
  • Base: Et₃N (2.5 eq)
  • Temperature: 0°C → 25°C
  • Yield: 90–95%

Grignard Methylation

Methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 0°C quantitatively converts the Weinreb amide to the target ketone. The reaction proceeds via nucleophilic acyl substitution, with the Grignard reagent attacking the electrophilic carbonyl carbon.

Optimized Conditions:

  • Grignard reagent: 1.2 eq MeMgBr (1M in THF)
  • Solvent: Anhydrous THF
  • Temperature: 0°C → 25°C
  • Reaction time: 2 h
  • Yield: 95%

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for the dominant synthesis pathways:

Method Overall Yield Purity (HPLC) Isomer Formation Scalability
Br₂/AgNO₃ → Weinreb → Grignard 80% >99% None Industrial
NBS/PTSA → Direct Bromination 65% 92% 8% Dibromo Lab-scale

Data aggregated from

Mechanistic Insights and Spectral Characterization

Bromination Regiochemistry

Density functional theory (DFT) calculations reveal that the -OCF₃ group increases the electron density at the 5-position through resonance effects, favoring electrophilic attack. The Hammett substituent constant (σₚ = 0.45 for -OCF₃) confirms its moderate deactivating nature.

NMR Spectral Data

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone (¹H NMR, CDCl₃):

  • δ 7.71 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 7.29 (t, J = 8.0 Hz, 1H, Ar-H)
  • δ 3.59 (s, 3H, OCH₃)
  • δ 3.37 (s, 3H, NCH₃)

19F NMR (CDCl₃):

  • δ -58.68 (s, CF₃)

Data from

Industrial-Scale Process Considerations

For kilogram-scale production, continuous flow reactors with in-line IR monitoring optimize bromination efficiency. Key parameters:

  • Residence time: 15 min
  • Pressure: 3 bar
  • Temperature: 50°C
  • Productivity: 1.2 kg/L/h

Purification via simulated moving bed (SMB) chromatography achieves >99.5% purity with <0.1% residual solvents.

Chemical Reactions Analysis

Types of Reactions

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl ethanones, while oxidation and reduction reactions can produce corresponding alcohols or ketones.

Scientific Research Applications

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Material Science: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone involves its interaction with various molecular targets. The bromine and trifluoromethoxy groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethoxy vs. Hydroxyl/Nitro Groups: The -OCF₃ group in the target compound reduces hydrogen-bonding capacity compared to -OH or -NO₂ analogs, likely lowering melting points and increasing solubility in non-polar solvents .

Biological Activity

1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a trifluoromethoxy group, which significantly influence its chemical properties and biological interactions. Research indicates that it may possess antimicrobial, anticancer, and enzyme-inhibiting properties, making it a candidate for further exploration in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrF3O2. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bromine atom can engage in halogen bonding, potentially increasing binding affinity to biological targets.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC9H7BrF3O2
Molecular Weight295.06 g/mol
Functional GroupsBromine, Trifluoromethoxy
LipophilicityHigh

Antimicrobial Properties

Research has shown that compounds containing bromine and trifluoromethoxy groups can exhibit antimicrobial activity . In particular, studies indicate that these compounds may inhibit bacterial growth by interfering with essential cellular processes or enzyme functions. For example, the interaction of this compound with nucleophilic sites in proteins can lead to modifications that disrupt normal function, thus exerting an antimicrobial effect.

Anticancer Activity

This compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction or cell cycle arrest. The trifluoromethoxy group is believed to enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has garnered attention as well. The presence of halogens, particularly bromine, allows for interactions with active site residues in enzymes, potentially leading to covalent modifications that inhibit enzymatic activity. This mechanism is particularly relevant in targeting enzymes involved in metabolic pathways associated with cancer and infectious diseases .

Study 1: Antimicrobial Efficacy

In a study examining various brominated compounds, this compound was found to exhibit significant antimicrobial activity against several bacterial strains. The mechanism was attributed to the compound's ability to form covalent bonds with critical enzymes involved in bacterial metabolism.

Study 2: Anticancer Mechanism

A recent study focused on the anticancer effects of this compound demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in multiple cancer cell lines. Mechanistic studies revealed activation of apoptotic pathways and inhibition of cell cycle progression at specific phases .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerDecreased viability in cancer cell lines
Enzyme InhibitionCovalent modification of enzyme active sites

Q & A

Q. What are the standard synthetic routes for 1-[5-Bromo-2-(trifluoromethoxy)phenyl]ethanone, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via bromination of precursor acetophenone derivatives or Friedel-Crafts acylation of substituted benzene rings. Key steps include:
  • Bromination : Using Br₂ in the presence of FeBr₃ or AlBr₃ to introduce the bromine atom at the 5-position of the phenyl ring .
  • Trifluoromethoxy Introduction : Reaction with trifluoromethyl iodide (CF₃I) under controlled temperatures (40–60°C) in anhydrous solvents like dichloromethane .
  • Optimization : Yield and purity depend on stoichiometric ratios (e.g., 1.2 equivalents of Br₂ for complete bromination) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic proton environments and confirms substitution patterns. ¹⁹F NMR detects trifluoromethoxy groups (δ ~ -55 to -60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₉H₆BrF₃O₂; calc. 285.96 g/mol) .
  • X-ray Diffraction (XRD) : Resolves crystal packing and bond angles, critical for understanding steric effects of the bromo-trifluoromethoxy groups .

Q. What are the recommended storage conditions and solubility considerations?

  • Methodological Answer :
  • Storage : Store at -20°C in amber glass vials under nitrogen to prevent degradation. Avoid exposure to moisture (hygroscopicity observed in analogs) .
  • Solubility : Soluble in DMSO (≥50 mM) and dichloromethane. For aqueous assays, prepare stock solutions in DMSO and dilute in buffer (final DMSO ≤1% v/v) .

Advanced Research Questions

Q. How does the bromo-trifluoromethoxy substitution pattern affect its reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The -Br and -OCF₃ groups meta-direct electrophiles, reducing electron density on the phenyl ring and favoring NAS at the 4-position.
  • Experimental Validation : React with NaN₃ in DMF at 80°C to yield azide derivatives. Kinetic studies show 2x faster substitution compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported biological activities across different assay systems?

  • Methodological Answer :
  • Assay Validation : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement. For example, in TPC2 ion channel studies, validate calcium flux with patch-clamp electrophysiology .
  • Control Experiments : Test metabolites (e.g., de-brominated analogs) to rule off-target effects. Adjust cell permeability using logP optimization (target logP ~2.5 for lysosomal uptake) .

Q. How can computational methods predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to TPC2 channels. The trifluoromethoxy group shows hydrophobic interactions with Leu265 and Phe267 residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD <2 Å indicates stable binding .

Q. What are the challenges in interpreting NMR data due to fluorine atoms?

  • Methodological Answer :
  • ¹⁹F Signal Splitting : Fluorine’s spin-½ nucleus causes splitting in ¹H NMR. Use deuterated solvents and decoupling techniques to simplify spectra .
  • Quantitative Analysis : Integrate ¹⁹F signals against internal standards (e.g., C₆F₆) for accurate quantification of trifluoromethoxy groups .

Q. How does thermal analysis inform its stability under various conditions?

  • Methodological Answer :
  • DSC/TGA : Differential scanning calorimetry (DSC) shows a melting point ~90–95°C. Thermogravimetric analysis (TGA) reveals decomposition >200°C, indicating suitability for high-temperature reactions .
  • Stability Screening : Store samples at 40°C/75% RH for 4 weeks; HPLC monitoring shows <5% degradation, confirming shelf-life .

Q. What comparative SAR studies exist with structural analogs?

  • Methodological Answer :
  • SAR Table :
CompoundSubstituentsBiological Activity (IC₅₀)
Target5-Br, 2-OCF₃1.2 µM (TPC2 inhibition)
Analog 15-Cl, 2-OCF₃3.8 µM
Analog 25-Br, 2-OCH₃>10 µM
  • Key Insight : Trifluoromethoxy enhances lipophilicity and target affinity vs. methoxy .

Q. How to optimize catalytic systems for its synthesis?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (FeBr₃ vs. AlBr₃) for bromination efficiency. AlBr₃ gives 85% yield vs. 72% for FeBr₃ .
  • Solvent Effects : Use polar aprotic solvents (DMF, acetonitrile) for NAS; DMF increases reaction rate by 30% vs. THF .

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